3-Methyl-2-(4-pentylbenzoyl)pyridine
Description
3-Methyl-2-(4-pentylbenzoyl)pyridine is a pyridine derivative featuring a methyl group at the 3-position and a 4-pentylbenzoyl moiety at the 2-position of the pyridine ring. The benzoyl group introduces electron-withdrawing characteristics, while the pentyl chain enhances lipophilicity. This compound is structurally related to several analogs (Table 1) that differ in substituent positions or functional groups, influencing their physicochemical and reactive properties .
Properties
IUPAC Name |
(3-methylpyridin-2-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-8-15-9-11-16(12-10-15)18(20)17-14(2)7-6-13-19-17/h6-7,9-13H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKQIVOSQOEXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-pentylbenzoyl)pyridine typically involves the reaction of 3-methylpyridine with 4-pentylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-pentylbenzoyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-Methyl-2-(4-pentylbenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-pentylbenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Table 1: Structural Comparison of Pyridine Derivatives
| Compound Name | Substituent Position | Functional Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-Methyl-2-(4-pentylbenzoyl)pyridine | 3-methyl, 2-position | Benzoyl (C₆H₄CO-) | C₁₈H₂₁NO₂ | 283.37 |
| 3-Methyl-2-(4-pentyloxybenzoyl)pyridine | 3-methyl, 2-position | Pentyloxybenzoyl (C₆H₄O-pentyl) | C₁₈H₂₁NO₂ | 283.37 |
| 4-Methyl-2-(4-pentyloxybenzoyl)pyridine | 4-methyl, 2-position | Pentyloxybenzoyl | C₁₈H₂₁NO₂ | 283.37 |
| 6-Methoxy-2-(4-pentylbenzoyl)pyridine | 6-methoxy, 2-position | Benzoyl | C₁₈H₂₁NO₂ | 283.37 |
Key Observations :
- Substituent Position: The methyl group at the 3- vs. 4-position (e.g., 3-methyl vs.
- Functional Groups : The benzoyl group (electron-withdrawing) in this compound contrasts with the pentyloxybenzoyl group (electron-donating via oxygen) in its analogs. This difference modulates the electron density of the pyridine ring, influencing reactivity in electrophilic substitution or cross-coupling reactions .
- Lipophilicity: The pentyl chain in all analogs enhances solubility in nonpolar solvents, but the benzoyl group may reduce crystallinity compared to pentyloxybenzoyl derivatives .
Biological Activity
3-Methyl-2-(4-pentylbenzoyl)pyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- Chemical Formula : C18H21NO
- Molecular Weight : 281.37 g/mol
- CAS Number : 1187165
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound's structure allows it to form covalent bonds with nucleophilic sites on proteins, which can lead to:
- Enzyme Inhibition : It may inhibit specific enzymes, thereby altering metabolic pathways and potentially leading to therapeutic effects.
- Receptor Binding : The compound can bind to various receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have reported minimum inhibitory concentration (MIC) values against several pathogens:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 1.25 |
| Staphylococcus aureus | 0.625 |
| Candida albicans | 0.5 |
These results suggest that the compound could be developed into an antimicrobial agent, particularly effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
In cancer research, the cytotoxic effects of this compound have been evaluated on HeLa cells. Significant cell death was observed at concentrations above 100 µg/mL. Flow cytometry analysis indicated that the compound induced apoptosis through intrinsic pathways, suggesting its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to various target proteins involved in cancer progression and microbial resistance. The results indicated strong interactions with key residues in target enzymes, supporting its role as a lead compound for further drug development .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against common pathogens. The results demonstrated superior activity compared to standard antibiotics .
- Cytotoxicity in Cancer Research : Research involving the cytotoxic effects on HeLa cells showed significant cell death at concentrations above 100 µg/mL, indicating potential for anticancer applications .
- Molecular Docking Studies : Simulations predicted strong interactions with target proteins involved in cancer progression and microbial resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
